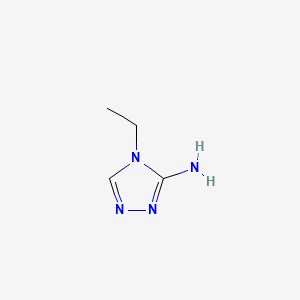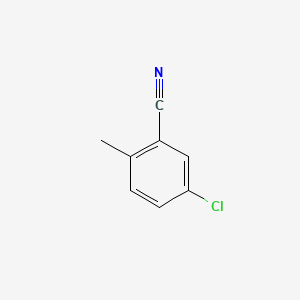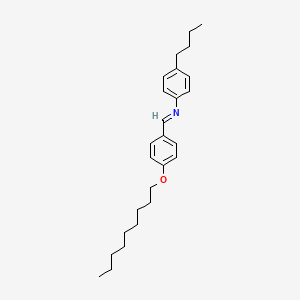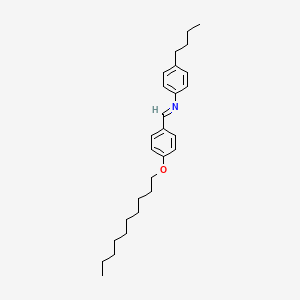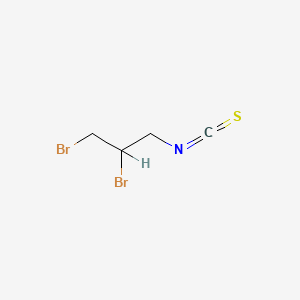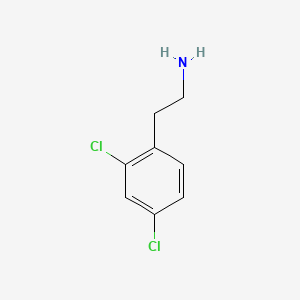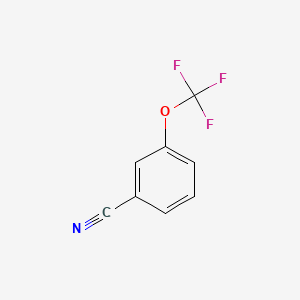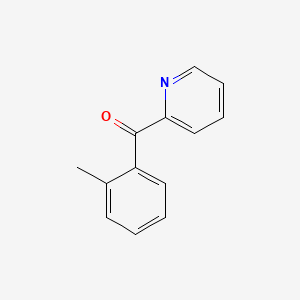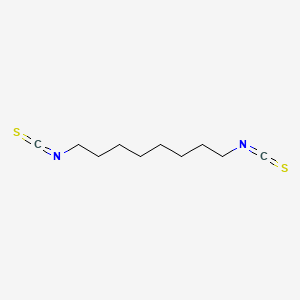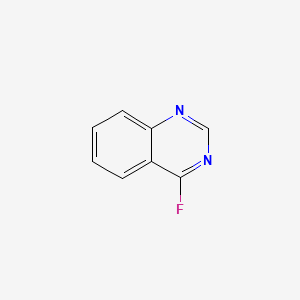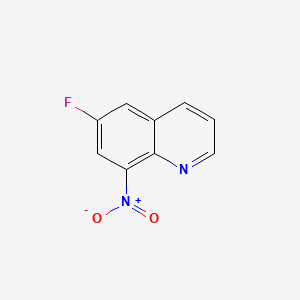
6-Fluoro-8-nitroquinoline
概要
説明
6-Fluoro-8-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 8th position of the quinoline ring.
科学的研究の応用
6-Fluoro-8-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Safety and Hazards
作用機序
Target of Action
It is known that quinolines, the family of compounds to which 6-fluoro-8-nitroquinoline belongs, have a wide range of biological targets due to their versatile structure
Mode of Action
Quinolines are known to interact with their targets through various mechanisms, including nucleophilic displacement of fluorine atoms and cross-coupling reactions
Biochemical Pathways
Quinolines are known to affect a variety of biochemical pathways due to their broad range of biological activity
Pharmacokinetics
It was found to be well-tolerated, with a half-life of 7 to 8 hours, and was mainly excreted unchanged in the urine
Result of Action
Quinolines are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral activities
生化学分析
Biochemical Properties
6-Fluoro-8-nitroquinoline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound exhibits high permeability across the blood-brain barrier, suggesting its potential impact on central nervous system enzymes and proteins . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and engage in hydrophobic interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, this compound binds to the active site of CYP1A2, preventing the enzyme from metabolizing its substrates . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of this compound, resulting in the formation of degradation products that may have different biochemical properties . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and antimalarial activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the inhibition of key metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have also been observed, with certain dosages required to achieve therapeutic efficacy without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme CYP1A2, which catalyzes the oxidation of the compound to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound exhibits high permeability across cell membranes, allowing it to be efficiently transported into cells . Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation . For example, it has been shown to bind to plasma proteins, which can affect its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be transported to specific subcellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular function and metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-nitroquinoline typically involves the nitration of 6-fluoroquinoline. One common method includes the reaction of 6-fluoroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it feasible for industrial applications .
化学反応の分析
Types of Reactions: 6-Fluoro-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: 6-Fluoro-8-aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
類似化合物との比較
6-Fluoroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the fluorine atom, resulting in different biological and chemical properties.
6,8-Difluoroquinoline: Contains two fluorine atoms, which can significantly alter its reactivity and applications.
Uniqueness: 6-Fluoro-8-nitroquinoline is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties.
特性
IUPAC Name |
6-fluoro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAYITYLRHGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187859 | |
| Record name | Quinoline, 6-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-26-0 | |
| Record name | Quinoline, 6-fluoro-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
